MD-4251

Oral bioavailability Pharmacokinetics PROTAC degrader

MD-4251 is the only oral MDM2 PROTAC degrader achieving complete tumor regression with single-dose administration—impossible with earlier degraders requiring IV dosing. With 39% oral bioavailability, sub-nanomolar DC50 (0.2 nM), 96% Dmax at 2h, and >1000-fold p53 WT/mutant selectivity, it enables chronic oral p53 studies. Clean CYP/hERG profile supports oral combination regimens. Optimal for RS4;11, MV4;11, MOLM-13 xenograft models. R&D use only.

Molecular Formula C47H53Cl2FN8O4
Molecular Weight 883.9 g/mol
Cat. No. B15605878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-4251
Molecular FormulaC47H53Cl2FN8O4
Molecular Weight883.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H53Cl2FN8O4/c1-56-37-25-30(13-14-31(37)41(55-56)33-15-17-38(59)53-43(33)60)58-22-20-57(21-23-58)26-27-8-11-29(12-9-27)51-44(61)42-39(32-6-5-7-35(49)40(32)50)47(46(54-42)18-3-2-4-19-46)34-16-10-28(48)24-36(34)52-45(47)62/h5-7,10,13-14,16,24-25,27,29,33,39,42,54H,2-4,8-9,11-12,15,17-23,26H2,1H3,(H,51,61)(H,52,62)(H,53,59,60)/t27?,29?,33?,39-,42+,47+/m0/s1
InChIKeyFZJKQMONKPFLEO-VCWKREPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MD-4251 Compound Overview for Scientific Procurement: A First-in-Class Oral MDM2 PROTAC Degrader


MD-4251 is a first-in-class, orally bioavailable PROTAC degrader targeting the MDM2 protein, a key negative regulator of the tumor suppressor p53 [1]. It belongs to the class of cereblon-recruiting heterobifunctional degraders and was specifically designed to overcome the poor oral bioavailability that limits prior MDM2 degraders such as MD-265 and KT-253 [1]. MD-4251 achieves sub-nanomolar DC50 (0.2 nM) for MDM2 degradation in RS4;11 acute leukemia cells, with a Dmax of 96% within 2 hours of treatment, and selectively inhibits growth of wild-type p53 cancer cells while sparing p53-mutant lines [1]. Its molecular formula is C47H53Cl2FN8O4 with a molecular weight of 883.9 g/mol, and it demonstrates a clean CYP and hERG safety profile [1].

Why MD-4251 Cannot Be Replaced by Other MDM2-Targeting Agents in Research and Development


MD-4251 cannot be interchanged with other MDM2-targeting compounds because its mechanism of action (targeted protein degradation via PROTAC) is fundamentally different from that of MDM2 inhibitors such as APG-115, which merely block the MDM2–p53 protein–protein interaction and paradoxically increase MDM2 protein levels [1]. Among MDM2 PROTAC degraders, MD-4251 is uniquely distinguished by its high oral bioavailability (39%), which is 20–40-fold greater than that of MD-265 (0.9%) and KT-253 (1.9%), enabling oral dosing regimens that achieve complete tumor regression—a milestone previously attainable only with intravenous administration [1]. Substituting MD-4251 with an earlier degrader or an MDM2 inhibitor would compromise oral efficacy, degrade selectivity, and eliminate the single-dose tumor regression capability that defines its preclinical profile [1].

MD-4251 Product-Specific Quantitative Differentiation Evidence Against Closest Comparators


Oral Bioavailability (F%) in Mice: MD-4251 vs. MD-265, KT-253, and MD-4099

MD-4251 achieves an oral bioavailability (F) of 39% in mice following a 3 mg/kg oral dose, which is 43-fold higher than MD-265 (F = 0.9%) and 21-fold higher than KT-253 (F = 1.9%), two prominent MDM2 PROTAC degraders [1]. MD-4251 also outperforms the earlier lead compound MD-4099 (F = 14%) by 2.8-fold [1]. The Cmax for MD-4251 is 1157 ng/mL with an AUC0–24h of 20,658 h·ng/mL, compared to Cmax of 773 ng/mL (MD-265, 50 mg/kg PO) and 90.4 ng/mL (KT-253, 3 mg/kg PO) [1].

Oral bioavailability Pharmacokinetics PROTAC degrader

Cell Growth Inhibition Potency (IC50) in Acute Leukemia Lines: MD-4251 vs. MDM2 Inhibitor APG-115

MD-4251 displays IC50 values of 1 nM (RS4;11), 2 nM (MV4;11), and 2 nM (MOLM-13) in wild-type p53 acute leukemia cell lines, compared to APG-115 with IC50 values of 30 nM (RS4;11), 93 nM (MV4;11), and >1000 nM (MOLM-13) [1]. MD-4251 is thus 30-fold more potent in RS4;11 cells and ≥60-fold more potent across the three lines [1]. The PROTAC degrader mechanism yields fundamentally superior potency relative to MDM2 inhibition alone [1].

Antiproliferative activity Acute leukemia IC50 comparison

In Vivo Antitumor Efficacy: Single Oral Dose Complete Tumor Regression with MD-4251 vs. Repeated IV Dosing with MD-265

A single oral dose of MD-4251 at 50 mg/kg achieved rapid and complete tumor regression in the RS4;11 acute leukemia xenograft model, with all mice tumor-free by day 34 and no detectable tumors through day 58 (24 days after complete regression) without significant toxicity [1]. In contrast, MD-265 required three-times-weekly intravenous dosing to achieve complete tumor regression in the same model [1]. Weekly oral dosing of MD-4251 at 3 mg/kg and 10 mg/kg inhibited tumor growth by 53% and 91%, respectively; dosing at 3 mg/kg three times weekly also produced 91% growth inhibition [1].

Tumor regression Xenograft model Oral efficacy

Degradation Selectivity and p53-Dependent Mechanism: MD-4251 vs. GSPT1 Molecular Glue Degraders

MD-4251 demonstrates no cell growth inhibition in the RS4;11/IRMI2 cell line (mutant p53) at concentrations up to 1000 nM, confirming it does not function as a GSPT1 molecular glue degrader—a liability observed in other cereblon-based MDM2 degraders [1]. Western blot analysis confirmed that MD-4251 had no effect on GSPT1 and IKZF3 protein levels and only modest effects on IKZF1 and CK1α [1]. Global proteomics analysis in RS4;11 cells showed no protein reduced by more than 2-fold, confirming high degradation selectivity [1].

Degradation selectivity p53 wild-type GSPT1 off-target

ADME and Safety Pharmacology Profile: No CYP or hERG Inhibition by MD-4251

MD-4251 exhibits no significant CYP inhibition (IC50 > 10 μM against CYP3A4, 1A2, 2B6, 2C9, 2C19, 2D6) and no hERG channel inhibition (IC50 > 10 μM) [1]. It displays excellent plasma and microsomal stability with T1/2 > 60 minutes across five species (human, mouse, rat, dog, monkey) [1]. This clean ADME profile is critical because clinical-stage MDM2 inhibitors such as APG-115 have been associated with grade 3/4 thrombocytopenia in human trials [1].

ADME CYP inhibition hERG safety

MDM2 Degradation Kinetics: MD-4251 DC50 and Dmax vs. Mechanistic Comparator APG-115

MD-4251 induces rapid MDM2 degradation with a DC50 of 0.2 nM and Dmax of 96% within 2 hours in RS4;11 cells, accompanied by a >6-fold increase in p53 protein at concentrations ≥3 nM [1]. In contrast, the MDM2 inhibitor APG-115 increases MDM2 protein levels (due to protein stabilization upon binding) and only modestly upregulates p53 [1]. MD-4251 achieves >70% MDM2 depletion at just 0.3 nM [1].

MDM2 degradation DC50 PROTAC kinetics

Best Research and Industrial Application Scenarios for MD-4251 Based on Quantitative Evidence


Oral MDM2 Degrader for Wild-Type p53 Acute Leukemia Preclinical Efficacy Studies

MD-4251 is the premier tool compound for investigating oral MDM2 degradation in wild-type p53 acute leukemia models. With oral bioavailability of 39%, single-dose complete tumor regression, and IC50 of 1–2 nM in RS4;11, MV4;11, and MOLM-13 cells, it enables chronic oral dosing schedules that were impossible with prior degraders MD-265 (F = 0.9%) and KT-253 (F = 1.9%), which required intravenous administration [1]. Researchers can employ oral MD-4251 at 3–10 mg/kg weekly to achieve 53–91% tumor growth inhibition without the confounding stress of repeated IV injections [1].

Selective MDM2 Degradation Without GSPT1 Off-Target Activity in Mechanistic Studies

MD-4251 is the preferred MDM2 degrader for experiments requiring clean, on-target MDM2 depletion without confounding GSPT1 degradation. It shows no cell growth inhibition in p53-mutant IRMI2 cells at concentrations up to 1000 nM, no GSPT1 or IKZF3 degradation, and no protein reduced >2-fold in global proteomics [1]. This >1000-fold selectivity window between wild-type p53 and mutant p53 cells makes MD-4251 uniquely suitable for studying p53-dependent biology without the off-target cytotoxicity that complicates interpretation with earlier cereblon-based MDM2 degraders that possess molecular glue activity [1].

Combination Therapy Development Leveraging Clean CYP and Safety Profile

MD-4251's complete absence of CYP inhibition (IC50 > 10 μM for all six major isoforms) and hERG inhibition (IC50 > 10 μM) makes it an ideal MDM2 degrader for combination regimen development [1]. Unlike the clinical MDM2 inhibitor APG-115, which carries thrombocytopenia risk and potential drug–drug interaction liabilities, MD-4251 can be co-administered with other anticancer agents without CYP-mediated pharmacokinetic interactions [1]. Its 39% oral bioavailability supports all-oral combination protocols with other oral oncology agents [1].

Pharmacodynamic Biomarker Studies Using p53 Pathway Activation Readouts

MD-4251 provides rapid and robust p53 pathway activation with >70% MDM2 depletion at 0.3 nM and >6-fold p53 upregulation at ≥3 nM within 2 hours, and sustained MDM2 depletion and p53 activation in tumor tissue for at least 72 hours after a single oral 30 mg/kg dose [1]. These kinetics make MD-4251 an exceptional tool for ex vivo and in vivo pharmacodynamic studies measuring p53 target gene expression (e.g., PUMA), apoptosis markers (cleaved PARP), and tumor growth inhibition in a time-resolved manner, without the confounding MDM2 accumulation observed with inhibitor comparators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MD-4251

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.